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molecular formula C3H9N B117126 Isopropyl-d7-amine CAS No. 106658-09-7

Isopropyl-d7-amine

Cat. No. B117126
M. Wt: 66.15 g/mol
InChI Key: JJWLVOIRVHMVIS-YYWVXINBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732460B2

Procedure details

4.3 g of the free base of (4R/S)-4-[(4-amino-1-piperidinyl)methyl]-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-7-one dihydrochloride was resolved by preparative chiral HPLC into the two enantiomers E1 and E2 using a Cliralpak AD column, eluting with 50:50:0.1 acetonitrile:methanol:isopropylamine, affording enantiomers E1 (first eluting) and E2 (second eluting).
[Compound]
Name
free base
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
(4R/S)-4-[(4-amino-1-piperidinyl)methyl]-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-7-one dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
E2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Name

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][CH:4]1[CH2:9]CN(CC2(F)C3=C(F)C=NC4C=CC(=O)N(C=43)C2)C[CH2:5]1.[O:26]1[C:35]2[CH:34]=[C:33]([CH2:36][NH:37][CH:38]3[CH2:43][CH2:42][N:41]([CH2:44][C:45]4([F:59])[C:49]5=[C:50]([F:58])[CH:51]=[N:52][C:53]6[CH:54]=[CH:55][C:56](=[O:57])[N:47]([C:48]=65)[CH2:46]4)[CH2:40][CH2:39]3)[N:32]=[CH:31][C:30]=2[O:29][CH2:28][CH2:27]1.[NH2:60][CH:61]1[CH2:66][CH2:65][N:64]([CH2:67][C:68]2([F:82])[C:72]3=[C:73]([F:81])[CH:74]=[N:75][C:76]4[CH:77]=[CH:78][C:79](=[O:80])[N:70]([C:71]=43)[CH2:69]2)[CH2:63][CH2:62]1>>[CH:4]([NH2:3])([CH3:9])[CH3:5].[O:26]1[C:35]2[CH:34]=[C:33]([CH2:36][NH:37][CH:38]3[CH2:43][CH2:42][N:41]([CH2:44][C:45]4([F:59])[C:49]5=[C:50]([F:58])[CH:51]=[N:52][C:53]6[CH:54]=[CH:55][C:56](=[O:57])[N:47]([C:48]=65)[CH2:46]4)[CH2:40][CH2:39]3)[N:32]=[CH:31][C:30]=2[O:29][CH2:28][CH2:27]1.[NH2:60][CH:61]1[CH2:62][CH2:63][N:64]([CH2:67][C:68]2([F:82])[C:72]3=[C:73]([F:81])[CH:74]=[N:75][C:76]4[CH:77]=[CH:78][C:79](=[O:80])[N:70]([C:71]=43)[CH2:69]2)[CH2:65][CH2:66]1 |f:0.1.2|

Inputs

Step One
Name
free base
Quantity
4.3 g
Type
reactant
Smiles
Step Two
Name
(4R/S)-4-[(4-amino-1-piperidinyl)methyl]-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-7-one dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.NC1CCN(CC1)CC1(CN2C=3C1=C(C=NC3C=CC2=O)F)F
Step Three
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC=2C=NC(=CC21)CNC2CCN(CC2)CC2(CN1C=3C2=C(C=NC3C=CC1=O)F)F
Step Four
Name
E2
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CCN(CC1)CC1(CN2C=3C1=C(C=NC3C=CC2=O)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluting with 50:50:0.1 acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N
Name
Type
product
Smiles
O1CCOC=2C=NC(=CC21)CNC2CCN(CC2)CC2(CN1C=3C2=C(C=NC3C=CC1=O)F)F
Name
Type
product
Smiles
NC1CCN(CC1)CC1(CN2C=3C1=C(C=NC3C=CC2=O)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07732460B2

Procedure details

4.3 g of the free base of (4R/S)-4-[(4-amino-1-piperidinyl)methyl]-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-7-one dihydrochloride was resolved by preparative chiral HPLC into the two enantiomers E1 and E2 using a Cliralpak AD column, eluting with 50:50:0.1 acetonitrile:methanol:isopropylamine, affording enantiomers E1 (first eluting) and E2 (second eluting).
[Compound]
Name
free base
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
(4R/S)-4-[(4-amino-1-piperidinyl)methyl]-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-7-one dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
E2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Name

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][CH:4]1[CH2:9]CN(CC2(F)C3=C(F)C=NC4C=CC(=O)N(C=43)C2)C[CH2:5]1.[O:26]1[C:35]2[CH:34]=[C:33]([CH2:36][NH:37][CH:38]3[CH2:43][CH2:42][N:41]([CH2:44][C:45]4([F:59])[C:49]5=[C:50]([F:58])[CH:51]=[N:52][C:53]6[CH:54]=[CH:55][C:56](=[O:57])[N:47]([C:48]=65)[CH2:46]4)[CH2:40][CH2:39]3)[N:32]=[CH:31][C:30]=2[O:29][CH2:28][CH2:27]1.[NH2:60][CH:61]1[CH2:66][CH2:65][N:64]([CH2:67][C:68]2([F:82])[C:72]3=[C:73]([F:81])[CH:74]=[N:75][C:76]4[CH:77]=[CH:78][C:79](=[O:80])[N:70]([C:71]=43)[CH2:69]2)[CH2:63][CH2:62]1>>[CH:4]([NH2:3])([CH3:9])[CH3:5].[O:26]1[C:35]2[CH:34]=[C:33]([CH2:36][NH:37][CH:38]3[CH2:43][CH2:42][N:41]([CH2:44][C:45]4([F:59])[C:49]5=[C:50]([F:58])[CH:51]=[N:52][C:53]6[CH:54]=[CH:55][C:56](=[O:57])[N:47]([C:48]=65)[CH2:46]4)[CH2:40][CH2:39]3)[N:32]=[CH:31][C:30]=2[O:29][CH2:28][CH2:27]1.[NH2:60][CH:61]1[CH2:62][CH2:63][N:64]([CH2:67][C:68]2([F:82])[C:72]3=[C:73]([F:81])[CH:74]=[N:75][C:76]4[CH:77]=[CH:78][C:79](=[O:80])[N:70]([C:71]=43)[CH2:69]2)[CH2:65][CH2:66]1 |f:0.1.2|

Inputs

Step One
Name
free base
Quantity
4.3 g
Type
reactant
Smiles
Step Two
Name
(4R/S)-4-[(4-amino-1-piperidinyl)methyl]-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-7-one dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.NC1CCN(CC1)CC1(CN2C=3C1=C(C=NC3C=CC2=O)F)F
Step Three
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC=2C=NC(=CC21)CNC2CCN(CC2)CC2(CN1C=3C2=C(C=NC3C=CC1=O)F)F
Step Four
Name
E2
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CCN(CC1)CC1(CN2C=3C1=C(C=NC3C=CC2=O)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluting with 50:50:0.1 acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N
Name
Type
product
Smiles
O1CCOC=2C=NC(=CC21)CNC2CCN(CC2)CC2(CN1C=3C2=C(C=NC3C=CC1=O)F)F
Name
Type
product
Smiles
NC1CCN(CC1)CC1(CN2C=3C1=C(C=NC3C=CC2=O)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07732460B2

Procedure details

4.3 g of the free base of (4R/S)-4-[(4-amino-1-piperidinyl)methyl]-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-7-one dihydrochloride was resolved by preparative chiral HPLC into the two enantiomers E1 and E2 using a Cliralpak AD column, eluting with 50:50:0.1 acetonitrile:methanol:isopropylamine, affording enantiomers E1 (first eluting) and E2 (second eluting).
[Compound]
Name
free base
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
(4R/S)-4-[(4-amino-1-piperidinyl)methyl]-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-7-one dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
E2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Name

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][CH:4]1[CH2:9]CN(CC2(F)C3=C(F)C=NC4C=CC(=O)N(C=43)C2)C[CH2:5]1.[O:26]1[C:35]2[CH:34]=[C:33]([CH2:36][NH:37][CH:38]3[CH2:43][CH2:42][N:41]([CH2:44][C:45]4([F:59])[C:49]5=[C:50]([F:58])[CH:51]=[N:52][C:53]6[CH:54]=[CH:55][C:56](=[O:57])[N:47]([C:48]=65)[CH2:46]4)[CH2:40][CH2:39]3)[N:32]=[CH:31][C:30]=2[O:29][CH2:28][CH2:27]1.[NH2:60][CH:61]1[CH2:66][CH2:65][N:64]([CH2:67][C:68]2([F:82])[C:72]3=[C:73]([F:81])[CH:74]=[N:75][C:76]4[CH:77]=[CH:78][C:79](=[O:80])[N:70]([C:71]=43)[CH2:69]2)[CH2:63][CH2:62]1>>[CH:4]([NH2:3])([CH3:9])[CH3:5].[O:26]1[C:35]2[CH:34]=[C:33]([CH2:36][NH:37][CH:38]3[CH2:43][CH2:42][N:41]([CH2:44][C:45]4([F:59])[C:49]5=[C:50]([F:58])[CH:51]=[N:52][C:53]6[CH:54]=[CH:55][C:56](=[O:57])[N:47]([C:48]=65)[CH2:46]4)[CH2:40][CH2:39]3)[N:32]=[CH:31][C:30]=2[O:29][CH2:28][CH2:27]1.[NH2:60][CH:61]1[CH2:62][CH2:63][N:64]([CH2:67][C:68]2([F:82])[C:72]3=[C:73]([F:81])[CH:74]=[N:75][C:76]4[CH:77]=[CH:78][C:79](=[O:80])[N:70]([C:71]=43)[CH2:69]2)[CH2:65][CH2:66]1 |f:0.1.2|

Inputs

Step One
Name
free base
Quantity
4.3 g
Type
reactant
Smiles
Step Two
Name
(4R/S)-4-[(4-amino-1-piperidinyl)methyl]-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-7-one dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.NC1CCN(CC1)CC1(CN2C=3C1=C(C=NC3C=CC2=O)F)F
Step Three
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC=2C=NC(=CC21)CNC2CCN(CC2)CC2(CN1C=3C2=C(C=NC3C=CC1=O)F)F
Step Four
Name
E2
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CCN(CC1)CC1(CN2C=3C1=C(C=NC3C=CC2=O)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluting with 50:50:0.1 acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N
Name
Type
product
Smiles
O1CCOC=2C=NC(=CC21)CNC2CCN(CC2)CC2(CN1C=3C2=C(C=NC3C=CC1=O)F)F
Name
Type
product
Smiles
NC1CCN(CC1)CC1(CN2C=3C1=C(C=NC3C=CC2=O)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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